

"spectroscopic analysis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid"

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Compound of Interest

Compound Name:	3-(4-Chlorophenyl)-2-cyanoacrylic acid
CAS No.:	20374-46-3
Cat. No.:	B125982

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An In-depth Technical Guide to the Spectroscopic Analysis of **3-(4-Chlorophenyl)-2-cyanoacrylic acid**

Abstract

This technical guide provides a comprehensive spectroscopic analysis of **3-(4-Chlorophenyl)-2-cyanoacrylic acid** (CAS No. 20374-46-3), a compound of interest in organic synthesis and materials science. As a derivative of the well-known cyanoacrylic acid family, its structural characterization is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This document, intended for researchers and professionals in the chemical and pharmaceutical sciences, details the principles, experimental protocols, and in-depth interpretation of data from Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained, and all quantitative data are presented in structured tables for clarity.

Introduction and Molecular Overview

3-(4-Chlorophenyl)-2-cyanoacrylic acid is a crystalline solid belonging to the α -cyanocinnamic acid derivatives.[1] These compounds are characterized by a phenyl ring and an acrylic acid backbone, further functionalized with a nitrile group at the α -position. This specific arrangement of functional groups—a p-chlorophenyl ring, an electron-withdrawing nitrile group, and a carboxylic acid conjugated with a double bond—creates a unique electronic and structural profile. Such molecules are not only valuable synthetic intermediates but are also studied for applications ranging from advanced adhesives to matrices in mass spectrometry.[2]

An accurate and thorough spectroscopic characterization is the cornerstone of its scientific application. It validates the molecular identity, confirms purity, and provides insights into the electronic structure that governs its reactivity and properties. This guide establishes a validated spectroscopic fingerprint for the title compound.

Molecular Structure:

- Chemical Name: (2E)-**3-(4-Chlorophenyl)-2-cyanoacrylic acid**
- Molecular Formula: C₁₀H₆ClNO₂
- Molecular Weight: 207.61 g/mol
- Key Functional Groups: Carboxylic acid, Nitrile (Cyano), Alkene, p-Substituted Phenyl Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and population of different nuclei.[3][4] For **3-(4-Chlorophenyl)-2-cyanoacrylic acid**, ¹H and ¹³C NMR are essential to confirm the arrangement of protons and carbons, respectively.

Rationale for Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent ability to dissolve the polar crystalline solid and, importantly, to allow for the observation of the acidic proton of the carboxylic acid group, which would otherwise undergo

rapid exchange in protic solvents like methanol-d₄ or D₂O.[5] Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0 ppm.[4]

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial.[6]
- Filtration: To ensure spectral quality by removing any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. [6]
- Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Obtain the spectrum using a standard pulse program (e.g., with proton decoupling). A greater number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[3]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm for ¹H) or by referencing to TMS.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a clear signature of the molecule's proton framework. The key is to identify the vinylic proton, the aromatic protons exhibiting a classic splitting pattern, and the highly deshielded carboxylic acid proton. The spectrum shows signals consistent with the (E)-isomer.[7]

Table 1: ¹H NMR Spectral Data for **3-(4-Chlorophenyl)-2-cyanoacrylic acid** in DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~14.5 (very broad)	s (broad)	-	1H	Carboxylic Acid (-COOH)
8.25	s	-	1H	Vinylic Proton (=CH-)
8.03	d	~8.8	2H	Aromatic Protons (H-2, H-6)
7.70	d	~8.8	2H	Aromatic Protons (H-3, H-5)

Data interpreted from spectral image in reference[7].

Analysis:

- Carboxylic Proton (~14.5 ppm): The significant downfield shift is characteristic of a carboxylic acid proton involved in hydrogen bonding, appearing as a very broad singlet.
- Vinylic Proton (8.25 ppm): This singlet corresponds to the proton on the β -carbon of the acrylic acid moiety. Its downfield position is due to the deshielding effects of the conjugated system and the adjacent aromatic ring.
- Aromatic Protons (8.03 and 7.70 ppm): The two doublets, each integrating to two protons, form a classic AA'BB' system, which is indicative of a 1,4-disubstituted (para) benzene ring. The protons at positions 2 and 6 (ortho to the acrylic group) are more deshielded than the protons at positions 3 and 5 (ortho to the chlorine atom).

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum reveals eight distinct carbon signals, corresponding to the eight unique carbon environments in the molecule, confirming its symmetry.[7]

Table 2: ¹³C NMR Spectral Data for **3-(4-Chlorophenyl)-2-cyanoacrylic acid** in DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
162.3	Carboxylic Carbon (-COOH)
153.1	Vinylic β -Carbon (-CH=)
138.4	Aromatic C-4 (-C-Cl)
132.3	Aromatic C-2, C-6
130.3	Aromatic C-1
129.8	Aromatic C-3, C-5
116.2	Nitrile Carbon (-C \equiv N)
107.4	Vinylic α -Carbon (=C(CN))

Data interpreted from spectral image in reference[7].

Analysis:

- Carbonyl and Nitrile Carbons (162.3, 116.2 ppm): These signals are characteristic of carboxylic acid and nitrile functional groups, respectively.
- Vinylic Carbons (153.1, 107.4 ppm): The signal at 153.1 ppm is assigned to the β -carbon (CH), which is significantly deshielded by the attached aromatic ring. The α -carbon signal at 107.4 ppm is further upfield.
- Aromatic Carbons (129.8 - 138.4 ppm): Four signals appear in the aromatic region, consistent with a symmetrically p-substituted ring. The carbon bearing the chlorine (C-4) is identified at 138.4 ppm, while the ipso-carbon (C-1) attached to the vinyl group is at 130.3 ppm.

Caption: Molecular structure with ^1H and ^{13}C NMR chemical shift assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites

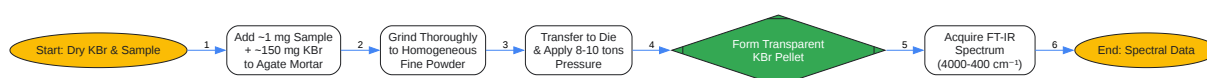
molecular vibrations.[8]

Rationale for Experimental Choices

The Potassium Bromide (KBr) pellet method is a traditional and highly effective transmission technique for analyzing solid samples.[9] KBr is used as the matrix material because it is transparent to infrared radiation in the typical analysis range ($4000\text{-}400\text{ cm}^{-1}$).[9] It is crucial to use spectroscopy-grade, thoroughly dried KBr to prevent broad absorption bands from water (around 3450 cm^{-1} and 1640 cm^{-1}) from obscuring key spectral features.[10]

Experimental Protocol: KBr Pellet Method

- **Drying:** Dry spectroscopy-grade KBr powder in an oven at $\sim 110\text{ }^{\circ}\text{C}$ for several hours and store it in a desiccator.
- **Grinding:** Place $\sim 1\text{-}2\text{ mg}$ of the sample and $\sim 100\text{-}150\text{ mg}$ of the dried KBr into a clean agate mortar.[11]
- **Mixing:** Grind the mixture thoroughly with an agate pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small ($< 2\text{ microns}$) to minimize light scattering.[11]
- **Pressing:** Transfer the powder to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a thin, transparent, or translucent disc. [9]
- **Analysis:** Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- **Data Acquisition:** Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} , against a background spectrum of a pure KBr pellet.



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Caption: Experimental workflow for FT-IR analysis via the KBr pellet method.

FT-IR Data Interpretation

The FT-IR spectrum provides definitive evidence for the key functional groups.

Table 3: Characteristic FT-IR Absorption Bands for **3-(4-Chlorophenyl)-2-cyanoacrylic acid**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~2225	C≡N stretch	Nitrile
~1710	C=O stretch	Carboxylic Acid (conjugated)
~1600	C=C stretch	Alkene / Aromatic Ring
~1490	C=C stretch	Aromatic Ring
~1250	C-O stretch	Carboxylic Acid
~950 (broad)	O-H bend (out-of-plane)	Carboxylic Acid Dimer
~830	C-H bend (out-of-plane)	1,4-Disubstituted Aromatic

Frequencies are typical values based on literature for similar structures.[7][8]

Analysis:

- O-H Stretch (3300-2500 cm⁻¹): A very broad absorption in this region is the hallmark of a hydrogen-bonded carboxylic acid dimer.
- C≡N Stretch (~2225 cm⁻¹): A sharp, medium-intensity peak in this region unambiguously confirms the presence of the nitrile group.
- C=O Stretch (~1710 cm⁻¹): The strong carbonyl absorption is found at a slightly lower frequency than a typical saturated carboxylic acid due to conjugation with the C=C double bond.

- Aromatic and Alkene Region ($\sim 1600\text{-}1490\text{ cm}^{-1}$): Peaks in this region correspond to the stretching vibrations of the carbon-carbon double bonds in both the alkene and the phenyl ring.
- C-H Bend ($\sim 830\text{ cm}^{-1}$): A strong absorption here is characteristic of the out-of-plane bending of two adjacent hydrogens on a p-substituted aromatic ring, providing further confirmation of the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. [12] It is particularly useful for analyzing compounds with conjugated π -systems. [13][14]

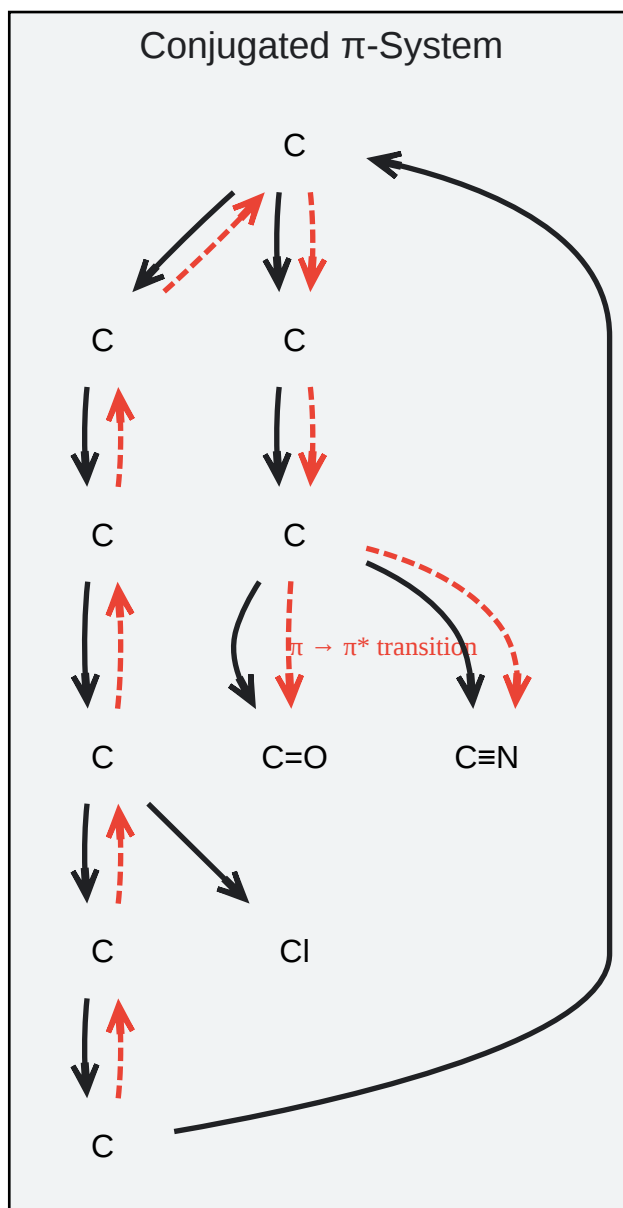
Rationale for Experimental Choices

The molecular structure features an extended system of π -conjugation, encompassing the phenyl ring, the alkene double bond, and the cyano and carbonyl groups. This extensive conjugation is expected to result in a strong $\pi \rightarrow \pi^*$ electronic transition, leading to significant absorption in the UV region. A polar protic solvent like methanol or ethanol is a suitable choice as it readily dissolves the compound and is transparent in the analysis range ($>210\text{ nm}$).

Experimental Protocol: UV-Vis Spectroscopy

- Solution Preparation: Prepare a stock solution of the compound in spectroscopic-grade methanol or ethanol. From this, prepare a dilute solution (e.g., 0.01 mM) to ensure the absorbance reading is within the optimal range of the instrument (typically 0.1 - 1.0). [8][15]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Baseline Correction: Fill a quartz cuvette with the pure solvent (methanol) and place it in both the sample and reference beams to record a baseline correction.
- Sample Measurement: Replace the solvent in the sample cuvette with the prepared sample solution.
- Data Acquisition: Scan the absorbance of the sample from approximately 400 nm down to 200 nm.

- Analysis: Identify the wavelength of maximum absorbance (λ_{max}).



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Caption: The conjugated system responsible for the $\pi \rightarrow \pi^*$ UV absorption.

UV-Vis Data Interpretation

The extended conjugation shifts the absorption to a longer wavelength (a bathochromic or red shift) compared to its non-conjugated components.

Table 4: Expected UV-Vis Absorption Data for **3-(4-Chlorophenyl)-2-cyanoacrylic acid**

Solvent	Expected λ_{max} (nm)	Electronic Transition
Methanol / Ethanol	~310 - 330	$\pi \rightarrow \pi^*$

Expected λ_{max} is based on values for structurally similar α -cyanocinnamic acid derivatives.[\[16\]](#)
[\[17\]](#)

Analysis: The spectrum is expected to show a single, intense absorption band with a maximum (λ_{max}) in the range of 310-330 nm. This absorption is attributed to the $\pi \rightarrow \pi^*$ transition of the highly conjugated electronic system. The exact position and molar absorptivity (ϵ) can be influenced by the solvent polarity but will serve as a reliable parameter for quantitative analysis using the Beer-Lambert law.[\[12\]](#)

Conclusion

The structural identity of **3-(4-Chlorophenyl)-2-cyanoacrylic acid** has been unequivocally confirmed through a multi-technique spectroscopic approach. ^1H and ^{13}C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the (E)-stereochemistry and the 1,4-substitution pattern of the phenyl ring. FT-IR spectroscopy validates the presence of all key functional groups—carboxylic acid, nitrile, alkene, and aromatic ring—through their characteristic vibrational frequencies. Finally, UV-Vis spectroscopy reveals the electronic nature of the molecule, characterized by a strong $\pi \rightarrow \pi^*$ transition due to its extended conjugated system. Together, these spectra form a comprehensive and self-validating dataset that serves as a definitive reference for the identification and quality assessment of this compound.

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